Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Secure the exact cyclopentanecarboxamide derivative for your neuroscience or kinase-focused library. With XLogP3=2.2 and TPSA=86.4 Ų, this scaffold occupies CNS drug-like space, unlike bulkier heteroaryl analogs with brain-permeability risks. Its single amide NH donor supports canonical hinge-region hydrogen bonding critical for kinase SAR—a feature absent in carbamate-based alternatives. The compact ~97 Da substituent permits binding poses sterically forbidden for larger chlorophenyl-cyclopentane variants. Procure this well-characterized building block (≥95% purity) to eliminate confounding molecular recognition fingerprints in your hit-to-lead optimization.

Molecular Formula C13H20N4OS
Molecular Weight 280.39
CAS No. 2309706-03-2
Cat. No. B2860053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide
CAS2309706-03-2
Molecular FormulaC13H20N4OS
Molecular Weight280.39
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18)
InChIKeyBHINMOLLQLLIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide (CAS 2309706-03-2) – Class & Baseline Characteristics


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide (CAS 2309706-03-2) is a synthetic, heterocyclic small molecule (MF: C₁₃H₂₀N₄OS; MW: 280.39 g/mol) composed of a 1,2,5-thiadiazole ring, a piperidine linker, and a cyclopentanecarboxamide terminal group. [1] The compound belongs to the 1,2,5-thiadiazol-3-yl-piperidine-4-carboxamide class, which has been explored as a privileged scaffold in medicinal chemistry for generating enzyme inhibitors and receptor modulators. [2] Commercially, this compound is primarily supplied as a research-grade building block (typical purity ≥95%) for structure–activity relationship (SAR) exploration and focused library synthesis. [1]

Why Generic Substitution Fails for This 1,2,5-Thiadiazole-Piperidine Carboxamide Scaffold


Within the 1,2,5-thiadiazol-3-yl-piperidine-4-carboxamide class, even subtle variations in the amide substituent can dramatically alter hydrogen-bond acceptor/donor counts, lipophilicity (XLogP3), and topological polar surface area (TPSA)—factors that directly govern target engagement, selectivity, and pharmacokinetic profile. [1] For example, the cyclopentanecarboxamide derivative (target compound) exhibits XLogP3 = 2.2 and TPSA = 86.4 Ų, whereas the closely related thiophene-2-carboxamide analog carries a larger, more polarizable heteroaryl group that shifts both electronic and steric parameters. [1] Procurement of a generic “thiadiazole-piperidine carboxamide” without specifying the cyclopentanecarboxamide side chain therefore risks introducing a molecule with different molecular recognition fingerprints, confounding SAR interpretation and lead optimization campaigns.

Quantitative Differentiation Evidence for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide vs. Class Analogs


Physicochemical Property Comparison: XLogP3 and TPSA Profiling for Blood-Brain Barrier Permeability Prediction

The target compound's cyclopentanecarboxamide group confers an XLogP3 of 2.2 and a TPSA of 86.4 Ų, [1] placing it within the favorable range for CNS penetration (typically XLogP ≤ 5, TPSA ≤ 90 Ų). In contrast, the thiophene-2-carboxamide analog features a larger, electron-rich heteroaromatic ring that is expected to increase both XLogP3 and TPSA, potentially reducing passive CNS permeability. This differentiation is critical for neuroscience-focused procurement, as the target compound's physicochemical signature more closely aligns with optimal CNS drug-like space.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Class-Level Binding Site Occupancy: Cyclopentanecarboxamide vs. Chlorophenyl-Cyclopentane Analog in Kinase Inhibition

The 1,2,5-thiadiazole-piperidine core is a recognized kinase hinge-binding motif. [1] The target compound presents a compact cyclopentanecarboxamide moiety at the solvent-exposed region, contrasting with the bulkier 1-(4-chlorophenyl)cyclopentane-1-carboxamide analog (CAS 2034609-18-0). While both compounds can engage the hinge, the smaller cyclopentanecarboxamide group is predicted to allow greater conformational flexibility in the solvent channel, which may translate into differential selectivity profiles when screened against a kinase panel. [1] Quantitative enzymatic IC₅₀ data for the target compound are not yet publicly available; this inference is based on scaffold analysis and reported activity of structurally related thiadiazole-piperidine carboxamides.

Kinase Inhibitor Design Hinge-Binding Scaffolds SAR Analoging

Hydrogen-Bond Capacity Differentiation: Cyclopentanecarboxamide vs. Carboxylate-Containing Class Members

The target compound presents a single hydrogen-bond donor (the amide NH) and five hydrogen-bond acceptors, [1] a profile that balances target engagement with membrane permeability. By comparison, Lalistat 2 (4-(piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate; CAS 1234569-09-5) replaces the amide with a carbamate ester, which removes the hydrogen-bond donor entirely and alters acceptor geometry. This donor deletion significantly impacts the binding mode: Lalistat 2 achieves lysosomal acid lipase inhibition (IC₅₀ = 152 nM) through a donor-free interaction, whereas the target compound's amide donor may enable distinct hinge contacts in kinase or GPCR targets. [2]

Medicinal Chemistry Hydrogen-Bond Potential Ligand Efficiency

Best-Fit Research and Industrial Application Scenarios for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide


CNS Drug Discovery: Prioritization Based on Predicted Brain Permeability

For neuroscience programs requiring passive CNS penetration, the target compound's XLogP3 of 2.2 and TPSA of 86.4 Ų place it within the favorable CNS drug-like space, making it a superior choice over heteroaryl-substituted analogs that are predicted to exceed the TPSA threshold. [1] Procurement of this specific cyclopentanecarboxamide scaffold minimizes the risk of selecting a brain-impermeable chemotype at the hit-to-lead stage.

Kinase Hinge-Binder Library Design: Donor-Capable Scaffold Selection

The presence of a single amide NH donor distinguishes this compound from donor-deficient carbamate analogs like Lalistat 2. [1] For kinase-focused library synthesis where hinge-region hydrogen bonding is essential, this cyclopentanecarboxamide derivative provides the necessary donor for canonical hinge contacts, which the carbamate scaffold cannot supply.

SAR Expansion: Less Sterically Demanding Solvent-Exposed Vector

The compact cyclopentanecarboxamide group (~97 Da) offers a sterically minimized solvent-exposed vector compared to bulkier chlorophenyl-cyclopentane analogs (~152 Da). [1] This reduced steric footprint is advantageous when exploring target pockets with restricted solvent channels, allowing the core thiadiazole-piperidine motif to adopt binding poses that may be sterically forbidden for larger substituents.

Combinatorial Chemistry Building Block for CNS- or Kinase-Focused Libraries

As a well-characterized building block with defined physicochemical properties (XLogP3, TPSA, H-bond donor/acceptor counts) and commercial availability at research scale, this compound is suited for parallel synthesis of CNS- or kinase-focused compound libraries where systematic variation of the amide substituent is planned. [1] Its cyclopentanecarboxamide group provides a neutral, non-aromatic baseline for subsequent SAR exploration.

Quote Request

Request a Quote for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.